molecular formula C11H25NO B13629548 4-(Aminomethyl)-3-ethyl-2-methylheptan-3-ol

4-(Aminomethyl)-3-ethyl-2-methylheptan-3-ol

Cat. No.: B13629548
M. Wt: 187.32 g/mol
InChI Key: YZWZWJOJXHOHHG-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-3-ethyl-2-methylheptan-3-ol is an organic compound that belongs to the class of aliphatic amines. This compound is characterized by the presence of an aminomethyl group attached to a heptane backbone, which also contains ethyl and methyl substituents. The compound’s structure imparts unique chemical and physical properties, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-3-ethyl-2-methylheptan-3-ol can be achieved through several synthetic routes. One common method involves the reductive amination of a suitable ketone precursor with an amine source. For instance, the reaction of 3-ethyl-2-methylheptan-3-one with formaldehyde and ammonia under reductive conditions can yield the desired compound. The reaction typically employs a reducing agent such as sodium borohydride (NaBH4) or sodium cyanoborohydride (NaCNBH3) to facilitate the formation of the aminomethyl group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalytic hydrogenation in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), can also be employed to achieve the desired transformation. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to ensure high selectivity and minimal by-product formation .

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-3-ethyl-2-methylheptan-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Aldehydes, ketones

    Reduction: Amines

    Substitution: Substituted amines, amides

Scientific Research Applications

4-(Aminomethyl)-3-ethyl-2-methylheptan-3-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-3-ethyl-2-methylheptan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and physiological responses .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Aminomethyl)benzoic acid
  • 4-Aminocoumarin derivatives
  • 4-Amino-5-aminomethyl-2-methylpyrimidine

Uniqueness

Compared to similar compounds, 4-(Aminomethyl)-3-ethyl-2-methylheptan-3-ol possesses a unique combination of aliphatic and aminomethyl groups, which imparts distinct chemical reactivity and biological activity. Its structural features enable specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C11H25NO

Molecular Weight

187.32 g/mol

IUPAC Name

4-(aminomethyl)-3-ethyl-2-methylheptan-3-ol

InChI

InChI=1S/C11H25NO/c1-5-7-10(8-12)11(13,6-2)9(3)4/h9-10,13H,5-8,12H2,1-4H3

InChI Key

YZWZWJOJXHOHHG-UHFFFAOYSA-N

Canonical SMILES

CCCC(CN)C(CC)(C(C)C)O

Origin of Product

United States

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